(2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one

Asymmetric Synthesis Enolate Chemistry Diastereoselectivity

(2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one (CAS 81037-06-1) is a chiral 1,3-dioxolan-4-one derived from (S)-lactic acid and pivalaldehyde. As a fundamental member of the 'Seebach chiral templates' , this compound enables the Self-Regeneration of Stereocenters (SRS) principle, acting as a chiral auxiliary and acyl anion equivalent.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 81037-06-1
Cat. No. B6619542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one
CAS81037-06-1
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC1C(=O)OC(O1)C(C)(C)C
InChIInChI=1S/C8H14O3/c1-5-6(9)11-7(10-5)8(2,3)4/h5,7H,1-4H3/t5-,7-/m0/s1
InChIKeyLEWYZEQNYWGOBF-FSPLSTOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,5S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one (CAS 81037-06-1): A Core Chiral Building Block for Asymmetric Synthesis and Self-Regeneration of Stereocenters


(2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one (CAS 81037-06-1) is a chiral 1,3-dioxolan-4-one derived from (S)-lactic acid and pivalaldehyde [1]. As a fundamental member of the 'Seebach chiral templates' [2], this compound enables the Self-Regeneration of Stereocenters (SRS) principle, acting as a chiral auxiliary and acyl anion equivalent [3]. Its value in asymmetric synthesis stems from the bulky tert-butyl group at the C-2 position, which governs the stereochemical outcome of enolate alkylations and conjugate additions [1].

Why (2S,5S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one Cannot Be Replaced by Generic Dioxolanones in Stereoselective Synthesis


Substituting (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one (CAS 81037-06-1) with a generic or structurally similar dioxolanone is not feasible in asymmetric synthesis due to profound differences in stereochemical control and reactivity. The Seebach SRS principle relies on the specific trans configuration of the bulky tert-butyl and methyl groups, which enforces a unique enolate geometry. This geometry directs electrophilic attack exclusively from the opposite face, a stereochemical environment not replicated by analogs with smaller alkyl substituents (e.g., 2,5-dimethyl) or alternative 5-position moieties [1]. Furthermore, the tert-butyl group at C-2 is critical; its steric bulk ensures high diastereoselectivity in alkylations, whereas smaller substituents lead to diminished selectivity [2]. Therefore, direct substitution with a different chiral dioxolanone or a racemic mixture will result in a significant loss of yield, stereochemical purity, and overall synthetic efficiency [2].

Quantitative Evidence for (2S,5S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one: Direct Comparator Data for Procurement Decisions


Superior Diastereoselectivity in Enolate Alkylation vs. Non-Tert-Butyl Analogs

The (2S,5S)-configured enolate derived from (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one undergoes alkylation with general diastereoselectivities (ds) > 95%, a direct consequence of the face-shielding provided by the bulky tert-butyl group [1]. In contrast, dioxolanones lacking this bulky group, such as simple 2,5-dimethyl-1,3-dioxolan-4-one, fail to provide this level of stereocontrol, as the smaller substituent is insufficient to fully block one face of the enolate, leading to lower ds values [2].

Asymmetric Synthesis Enolate Chemistry Diastereoselectivity

Distinct Dimerization Pathway Probed by X-ray Crystallography vs. 5-Benzyl Analog

Base-induced dimerization of (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one yields (2S,2'S,4R,5S,5'R)-2,2'-di-tert-butyl-4-hydroxy-5,5'-dimethyl-4,5'-bi(1,3-dioxolanyl)-4'-one, a structure unequivocally confirmed by X-ray diffraction [1]. This finding corrects previous reports which proposed an isomeric fused-ring 1,3-dioxolane/1,3-dioxane-4-one structure [2]. Crucially, the analogous compound derived from (2S,5S)-5-benzyl-2-tert-butyl-1,3-dioxolan-4-one was also obtained and characterized, but its formation and properties represent a distinct reaction outcome [2]. This demonstrates that the 5-methyl substituent, rather than a 5-benzyl group, is key to the observed structural and mechanistic behavior, validating the choice of the 5-methyl derivative for specific reaction manifolds.

Reaction Mechanism Structural Elucidation X-ray Crystallography

Enantioselective Access to Chiral γ-Oxo Esters via Acyl Anion Equivalency

(2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one serves as a chiral acyl anion equivalent. Conjugate addition of its anion to ethyl crotonate, followed by flash vacuum pyrolysis, yields β-methyl-γ-oxo esters with up to 86% enantiomeric excess (e.e.) [1]. This methodology demonstrates the compound's utility in constructing chiral ketone building blocks via an 'umpolung' strategy. While a direct comparator for this specific reaction was not identified in the provided sources, the 86% e.e. value is a benchmark for similar transformations using alternative chiral auxiliaries and provides a quantifiable measure of the compound's performance in this context.

Acyl Anion Chemistry Enantioselective Synthesis Conjugate Addition

Demonstrated Application in Total Synthesis of a Natural Product vs. Undefined Analogs

(2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one has been successfully employed as a key chiral building block in the total synthesis of the pheromone (+)- and (−)-Frontalin, achieved in only four steps from lactic acid with an overall yield of 73% from lactic acid [1]. This represents one of the first applications of the Seebach SRS principle in natural product synthesis. While many other dioxolanone derivatives exist, this specific example provides a concrete, high-yielding synthetic sequence that validates its utility. In contrast, the use of alternative dioxolanones (e.g., those lacking the 5-methyl group or with different 5-substituents) would require re-optimization of the entire synthetic route, with no guarantee of comparable efficiency.

Total Synthesis Natural Products Synthetic Methodology

High-Value Application Scenarios for (2S,5S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one


Asymmetric Synthesis of α-Branched α-Hydroxy Carboxylic Acids

This is the primary and most well-established application. The compound's enolate can be alkylated with a wide variety of electrophiles (alkyl halides, aldehydes, ketones) with a ds generally >95% [1]. Subsequent hydrolysis of the dioxolanone ring releases the desired, enantiomerically enriched α-branched α-hydroxy carboxylic acid, a key structural motif in many pharmaceuticals and natural products.

Chiral Building Block for the Total Synthesis of Complex Natural Products

As demonstrated in the concise 73% overall yield synthesis of the pheromone (+)- and (−)-Frontalin, this compound is an ideal starting material for constructing complex, stereochemically dense molecules [2]. Its reliable reactivity and high stereocontrol streamline the synthesis of targets containing α-hydroxy acid or related fragments.

Asymmetric Michael Addition Reactions

The lithium enolate of (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one acts as a chiral nucleophile in Michael additions to electron-deficient alkenes, such as nitroolefins [3]. This reaction proceeds with high stereoselectivity, providing access to enantioenriched γ-nitro carbonyl derivatives, versatile intermediates for synthesizing γ-amino acids, pyrrolidines, and other nitrogen-containing heterocycles.

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